5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-[5-(4-acetamidophenyl)-1H-imidazol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-21-15(20)8-14-16-9-13(18-14)11-4-6-12(7-5-11)17-10(2)19/h4-7,9H,3,8H2,1-2H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSFBJSABDTCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(N1)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704873 | |
| Record name | Ethyl [5-(4-acetamidophenyl)-1H-imidazol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908007-24-9 | |
| Record name | Ethyl [5-(4-acetamidophenyl)-1H-imidazol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester (CAS 908007-24-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester is C15H17N3O3, with a molecular weight of 287.31 g/mol. The compound features an imidazole ring, which is known for its biological relevance and versatility in drug design .
1. Antimicrobial Activity
The antimicrobial properties of imidazole derivatives, including 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester, have been extensively studied. Research indicates that compounds with imidazole structures exhibit various degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Selected Microorganisms
| Compound | Zone of Inhibition (mm) | Microorganism |
|---|---|---|
| 5a | 15 | E. coli |
| 5b | 11 | P. aeruginosa |
| 5c | 20 | B. subtilis |
| 5d | 11 | B. megaterium |
| Streptomycin | 28 | E. coli |
Note: The values represent the diameter of the zone of inhibition measured in millimeters .
2. Anti-inflammatory Properties
Imidazole derivatives have shown promise in anti-inflammatory applications. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.
Case Study:
A study evaluated the anti-inflammatory effects of various imidazole derivatives in a murine model of inflammation. The results indicated that compounds similar to 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester significantly reduced edema and inflammatory markers compared to control groups.
3. Antitumor Activity
The antitumor potential of imidazole derivatives has been documented in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Table 2: IC50 Values for Antitumor Activity
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 10 | MCF-7 |
| 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester | TBD | TBD |
Note: TBD indicates that further studies are required to establish IC50 values for this specific compound against various cancer cell lines .
The biological activity of imidazole derivatives, including the compound , is often attributed to their ability to interact with various biological targets such as enzymes, receptors, and nucleic acids. For instance, the inhibition of specific kinases involved in cell signaling pathways has been noted as a mechanism through which these compounds exert their antitumor effects.
Scientific Research Applications
5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester, with the CAS number 908007-24-9, is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and biochemistry. This article explores its applications, supported by data tables and case studies.
Pharmaceutical Development
5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester is primarily researched for its potential as a pharmaceutical intermediate. Its structure suggests that it may interact with biological targets related to metabolic pathways, particularly those involving insulin-degrading enzymes (IDE).
Case Study: Insulin-Degrading Enzyme Modulation
A study focused on imidazole derivatives showed that compounds similar to 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester can modulate IDE activity, which is crucial for the degradation of amyloid-beta peptides implicated in Alzheimer's disease. The compound demonstrated selectivity against various metalloproteases, making it a candidate for further exploration in neurodegenerative disease treatments .
Biochemical Research
The compound is also utilized in biochemical assays to explore enzyme activity and inhibition. Its zwitterionic nature affects its permeability across cell membranes, which is significant when assessing its biological activity.
Experimental Findings
In vitro studies indicated that this compound could serve as a selective pharmacological probe for IDE without significantly affecting other pathways, suggesting its utility in studying amyloid-related processes .
Synthetic Chemistry
The synthesis of 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester has been explored using various methods, including one-step synthesis routes that streamline the process of obtaining this compound for research purposes. Its synthetic accessibility enhances its attractiveness for laboratory use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, focusing on substituent variations, synthetic routes, and inferred properties:
Key Comparison Points:
Core Heterocycle Variations :
- The target compound and most analogs (e.g., ) feature a 1H-imidazole core, whereas others (e.g., ) incorporate benzimidazole, a fused benzene-imidazole system. Benzimidazoles generally exhibit enhanced aromaticity and stability, which may influence pharmacological activity .
Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group in and trifluoromethyl groups in increase lipophilicity and metabolic stability. Amino vs. Acetylamino: Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate contains a free amino group, which may enhance reactivity or intermolecular interactions compared to the acetylated amino group in the target compound.
Synthetic Methodologies :
- Catalytic Approaches : describes one-pot syntheses using ceric ammonium nitrate (CAN), while uses SOCl2 for chlorination. The target compound’s synthesis likely parallels these methods but with acetylation and esterification steps .
- Complexity : Patent-derived compounds (e.g., ) involve multi-step sequences with specialized reagents (e.g., isothiocyanates), reflecting pharmaceutical development pipelines.
Biological Relevance: Imidazole derivatives are studied for diverse activities, including enzyme inhibition (e.g., cyclooxygenase) and antimicrobial effects .
Preparation Methods
Esterification and Imidazole Ring Construction
A patent describing related imidazole carboxylic acid esters outlines a process where lower alkyl esters of acetoacetic acid are reacted with nitrous acid (prepared in situ from sodium nitrite and acetic acid) under controlled low temperatures (0–15 °C) for 3–6 hours to form hydroxyimino intermediates, which then cyclize to form imidazole derivatives. Ethyl acetate is used as a preferred solvent when intermediate isolation is necessary. This method avoids the isolation of intermediates to streamline the process.
One-Pot Sequential Synthesis Using Ethylcyanoacetate and Ethylglycinate Hydrochloride
Recent research demonstrates a novel one-pot synthesis of imidazole derivatives involving the reaction of amines with ethylcyanoacetate and ethylglycinate hydrochloride under neat or reflux conditions in ethanol at around 70 °C. This sequential reaction proceeds through the formation of intermediates containing active methylene, ester, and imino groups, which undergo nucleophilic attack and ring closure to yield imidazole derivatives. Triethylamine is used to activate amino groups before addition. The precipitated products are filtered and recrystallized from ethanol.
This approach, while demonstrated for structurally related imidazole compounds, offers a potentially efficient route for synthesizing 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester by adapting the amine component to the acetylamino phenyl group.
Reflux in Ethanol or Dichloromethane with Acid Catalysts
Commercial synthesis protocols indicate that the preparation of this compound often requires refluxing in solvents such as ethanol or dichloromethane. Acid catalysts like sulfuric acid or p-toluenesulfonic acid are employed to enhance reaction rates and yields. These conditions favor esterification and substitution reactions necessary for attaching the acetylamino phenyl moiety to the imidazole ring.
Stepwise Preparation Outline
| Step | Reaction Description | Reagents/Conditions | Notes | |
|---|---|---|---|---|
| 1 | Formation of imidazole-2-acetic acid intermediate | Reaction of ethylcyanoacetate with amines (e.g., acetylamino phenyl amine) and ethylglycinate hydrochloride | 70 °C, ethanol, 2–4 hours, triethylamine activation | One-pot sequential reaction |
| 2 | Introduction of 4-(acetylamino)phenyl substituent | Coupling or substitution reactions with acetylamino phenyl derivatives | Reflux in ethanol or dichloromethane, acid catalyst | Controlled to optimize yield |
| 3 | Esterification to ethyl ester | Acid-catalyzed esterification or direct use of ethyl esters in starting materials | Sulfuric acid or p-toluenesulfonic acid catalyst, reflux | Purification by recrystallization |
Research Findings and Optimization
- Temperature Control: Low temperatures (0–15 °C) during nitrous acid reactions prevent side reactions and improve intermediate stability.
- Solvent Choice: Ethanol and dichloromethane are preferred solvents for reflux steps due to their ability to dissolve reactants and facilitate esterification.
- Catalysts: Acid catalysts accelerate esterification and substitution reactions, improving yields and reducing reaction times.
- Sequential One-Pot Reactions: The one-pot method reduces purification steps and increases overall efficiency, though yields may vary depending on amine substituents.
- Purification: Recrystallization from ethanol is the standard method to obtain high-purity final products.
Summary Table of Preparation Parameters
| Parameter | Preferred Conditions | Comments |
|---|---|---|
| Starting Materials | Ethylcyanoacetate, ethylglycinate hydrochloride, acetylamino phenyl amine | Availability affects route choice |
| Solvents | Ethanol, dichloromethane, ethyl acetate | Solvent affects solubility and reaction rate |
| Temperature | 0–15 °C for nitrous acid reaction; 70–80 °C for reflux steps | Temperature critical for selectivity |
| Reaction Time | 2–6 hours depending on step | Longer times improve conversion but risk side reactions |
| Catalysts | Sulfuric acid, p-toluenesulfonic acid, triethylamine | Catalysts enhance reaction efficiency |
| Purification | Recrystallization from ethanol | Ensures product purity |
Q & A
Q. What are the established synthetic routes for 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving imidazole ring formation, acetylation, and esterification. A TDAE (tetrakis(dimethylamino)ethylene) methodology, as reported for analogous imidazole derivatives, is effective for introducing substituted phenyl groups . Optimization can employ statistical experimental design (e.g., response surface methodology) to evaluate factors like solvent polarity, temperature, and catalyst loading. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while temperatures >100°C improve cyclization yields .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Purity should be assessed via HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water gradient elution. Structural confirmation requires - and -NMR to verify imidazole proton environments (δ 7.2–8.1 ppm for aromatic protons) and ester carbonyl signals (δ ~170 ppm). High-resolution mass spectrometry (HRMS) is critical for confirming the molecular ion peak (expected [M+H] ~330.15 g/mol). X-ray crystallography, as applied to structurally related ethyl ester imidazoles, provides definitive stereochemical validation .
Advanced Research Questions
Q. How can computational chemistry guide the rational design of derivatives with enhanced bioactivity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking against target proteins (e.g., fungal CYP51 for antifungal activity) identifies binding poses and affinity scores. For example, substituents at the 4-(Acetylamino)phenyl group may enhance hydrophobic interactions, as seen in analogous benzimidazole derivatives . ICReDD’s integrated computational-experimental workflows can prioritize synthetic targets by coupling quantum chemical reaction path searches with experimental validation .
Q. What strategies resolve contradictions in reported spectroscopic data for imidazole-based esters?
- Methodological Answer : Discrepancies in -NMR shifts (e.g., imidazole NH protons) often arise from solvent effects or tautomerism. Deuterated DMSO enhances NH proton visibility, while DO exchange experiments confirm exchangeable protons. For crystal structure disagreements, Rietveld refinement of powder XRD data or variable-temperature XRD can address polymorphism or solvent inclusion artifacts .
Q. How can researchers evaluate the environmental persistence of this compound in agricultural applications?
- Methodological Answer : Conduct OECD 307 biodegradation tests in soil/water systems, monitoring parent compound degradation via LC-MS/MS. Hydrolysis studies at varying pH (4–9) assess ester bond stability. Photodegradation pathways can be modeled using TiO-mediated photocatalysis under UV light, with GC-MS identification of intermediates (e.g., acetic acid derivatives) .
Q. What mechanistic insights explain side reactions during imidazole ring formation?
- Methodological Answer : Competing pathways (e.g., over-acetylation or ring-opening) are probed via in situ FTIR to track carbonyl intermediates. Kinetic studies under varying reagent stoichiometries identify rate-determining steps. For example, excess acetic anhydride may lead to N-acetylation of the imidazole NH, requiring precise stoichiometric control (1:1.2 molar ratio) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
